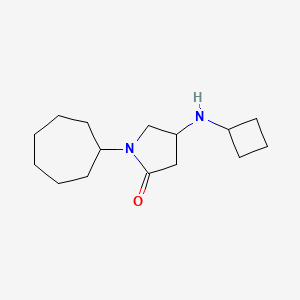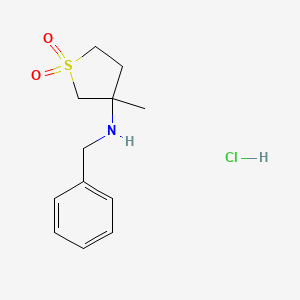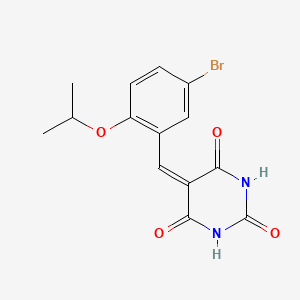![molecular formula C21H30N2O2 B6062293 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6062293.png)
2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CPD-100, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the spirocyclic family of compounds and has a unique chemical structure that offers a range of possibilities for drug development.
Wirkmechanismus
The mechanism of action of 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been shown to act as a selective antagonist of the adenosine A2A receptor. This receptor is involved in a variety of physiological processes, including inflammation, neurotransmission, and cell proliferation. By blocking the adenosine A2A receptor, 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, inhibit cancer cell proliferation, and reduce anxiety-like behavior. 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is its unique chemical structure, which offers a range of possibilities for drug development. 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to have a favorable safety profile in preclinical studies. However, there are some limitations to using 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments. For example, the mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, the synthesis of 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is complex and may be difficult to scale up for large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. One area of focus could be on developing analogs of 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one to improve its efficacy and selectivity. Another area of focus could be on further elucidating the mechanism of action of 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one to better understand its therapeutic potential. Additionally, more research is needed to determine the optimal dosing and administration of 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one for different therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in humans.
Synthesemethoden
The synthesis of 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that has been described in detail in the literature. The starting material for the synthesis is cyclopentanone, which is converted to the corresponding enamine. This enamine is then reacted with 3-methoxybenzaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to form the corresponding amine. Finally, the amine is reacted with cyclopentanone to form 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-anxiety effects in preclinical studies. 2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-cyclopentyl-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-25-19-9-4-6-17(14-19)15-22-12-5-10-21(20(22)24)11-13-23(16-21)18-7-2-3-8-18/h4,6,9,14,18H,2-3,5,7-8,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKESMUNSJOCGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6062214.png)
![3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6062229.png)
![1-[(5-chloro-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6062239.png)
![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6062241.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6062244.png)
![methyl 2-anilino-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6062254.png)

![2-[4-(2,3-difluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6062263.png)

![5,5-dimethyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6062271.png)
![2-(2-bromo-4,5-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062276.png)
![1-ethyl-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6062283.png)
